Cas no 312944-39-1 (4-(2-chloro-4-nitrobenzamido)benzoic acid)

4-(2-Chloro-4-nitrobenzamido)benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a 2-chloro-4-nitrobenzamido group at the para position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and nitro functional groups enhances its utility in nucleophilic substitution and reduction reactions, enabling further derivatization. Its crystalline form ensures stability and ease of handling in laboratory settings. The compound’s well-defined molecular architecture allows for precise modifications, supporting applications in drug discovery and material science. High purity grades are available to meet rigorous research and industrial requirements.
4-(2-chloro-4-nitrobenzamido)benzoic acid structure
312944-39-1 structure
Product Name:4-(2-chloro-4-nitrobenzamido)benzoic acid
CAS No:312944-39-1
MF:C14H9ClN2O5
MW:320.68466258049
CID:6435693
PubChem ID:694700
Update Time:2025-05-26

4-(2-chloro-4-nitrobenzamido)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2-chloro-4-nitrobenzamido)benzoic acid
    • 312944-39-1
    • SR-01000108135-1
    • 4-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid
    • AKOS000105852
    • Z56177204
    • Oprea1_649138
    • F1175-0173
    • SR-01000108135
    • Inchi: 1S/C14H9ClN2O5/c15-12-7-10(17(21)22)5-6-11(12)13(18)16-9-3-1-8(2-4-9)14(19)20/h1-7H,(H,16,18)(H,19,20)
    • InChI Key: OFCNEBDIUCWLCY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(NC1C=CC(C(=O)O)=CC=1)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 320.0199991g/mol
  • Monoisotopic Mass: 320.0199991g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 112Ų

4-(2-chloro-4-nitrobenzamido)benzoic acid Pricemore >>

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Additional information on 4-(2-chloro-4-nitrobenzamido)benzoic acid

Introduction to 4-(2-chloro-4-nitrobenzamido)benzoic acid (CAS No. 312944-39-1) and Its Emerging Applications in Chemical Biology

4-(2-chloro-4-nitrobenzamido)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 312944-39-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This benzoic acid derivative features a benzamido group linked to a nitro-substituted chlorobenzene moiety, which endows it with distinct reactivity and potential biological activity. The compound's molecular structure, characterized by its electron-withdrawing nitro group and the electron-donating amide functionality, makes it a versatile scaffold for further chemical modifications and applications in drug discovery and material science.

The synthesis of 4-(2-chloro-4-nitrobenzamido)benzoic acid involves multi-step organic transformations, typically starting from commercially available aromatic precursors such as 2-chloronitrobenzene and benzoyl chloride. The introduction of the benzamido group at the para position relative to the nitro group is a critical step, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective functional group transformations, have been employed to optimize the synthesis pathway. These techniques not only enhance the efficiency of production but also allow for the introduction of additional substituents, expanding the compound's utility in various research applications.

In recent years, 4-(2-chloro-4-nitrobenzamido)benzoic acid has been explored for its potential role in medicinal chemistry and pharmacological research. The presence of both electron-withdrawing and electron-donating groups in its structure suggests that it may exhibit significant interactions with biological targets, making it a promising candidate for developing novel therapeutic agents. Studies have indicated that derivatives of this compound may possess inhibitory activity against certain enzymes and receptors involved in inflammatory pathways, cancer progression, and neurodegenerative diseases. The nitro group, in particular, has been shown to enhance binding affinity through redox-sensitive interactions, which could be exploited for designing prodrugs or targeted delivery systems.

One of the most intriguing aspects of 4-(2-chloro-4-nitrobenzamido)benzoic acid is its ability to serve as a key intermediate in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel inhibitors targeting protein-protein interactions (PPIs), which are critical for many cellular processes but are often challenging to modulate with traditional small-molecule drugs. The benzamido moiety provides a hinge-binding motif that can be tailored to interact with specific pockets on protein surfaces, while the chlorobenzene ring offers opportunities for further derivatization via nucleophilic aromatic substitution or metal-catalyzed coupling reactions. These features make it an invaluable building block for structure-based drug design initiatives.

The compound's applications extend beyond pharmaceuticals into materials science, where its unique electronic properties have been leveraged in the development of organic semiconductors and light-emitting diodes (OLEDs). The nitro group's ability to participate in charge transfer processes makes it particularly useful in designing materials that exhibit high charge mobility and luminescence efficiency. Recent research has demonstrated that incorporating 4-(2-chloro-4-nitrobenzamido)benzoic acid into polymer matrices can enhance the performance of optoelectronic devices, leading to improvements in device lifetimes and operational speeds. This interdisciplinary approach highlights the compound's versatility and underscores its importance as a functional material.

From a computational chemistry perspective, 4-(2-chloro-4-nitrobenzamido)benzoic acid has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. High-resolution crystal structures of protein-ligand complexes have revealed that this compound can adopt multiple binding modes, depending on the conformational flexibility of both the ligand and the target protein. These insights have guided medicinal chemists in optimizing lead compounds by strategically modifying specific regions of the molecule to improve binding affinity and selectivity. Additionally, computational methods such as molecular dynamics simulations have been employed to predict how changes in pH or redox conditions might affect the compound's reactivity, providing valuable information for designing responsive therapeutics.

The environmental impact of 4-(2-chloro-4-nitrobenzamido)benzoic acid has also been evaluated through green chemistry principles. Efforts have been made to develop synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, solvent-free reactions and catalytic methods have been explored as alternatives to traditional wet chemistry approaches. These sustainable practices not only align with regulatory requirements but also contribute to cost-effective production processes that are scalable for industrial applications. Furthermore, biodegradability studies have assessed how this compound behaves under various environmental conditions, ensuring that its use does not pose undue ecological risks.

Future directions for research on 4-(2-chloro-4-nitrobenzamido)benzoic acid include exploring its potential as an imaging agent or contrast enhancer in diagnostic applications. The combination of its photophysical properties with bioconjugation strategies could enable non-invasive visualization of disease biomarkers or therapeutic responses at high resolution. Additionally, nanotechnology platforms have been investigated as vehicles for delivering this compound selectively to target tissues or cells, thereby improving therapeutic efficacy while reducing systemic side effects. Such innovations would further expand its utility across multiple domains of biomedical research.

In conclusion,4-(2-chloro-4-nitrobenzamido)benzoic acid (CAS No. 312944-39-1) represents a multifaceted compound with broad applicability in chemical biology and beyond. Its unique structural features enable diverse functional roles ranging from drug discovery to advanced materials design, while ongoing research continues to uncover new possibilities for its use in medicine, diagnostics,and environmental science, underscoring its significance as a cornerstone molecule in modern scientific endeavors.

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